
4-Hexen-3-one, 5-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-3-one, 5-methyl-1-phenyl- is an organic compound with the molecular formula C13H16O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an aliphatic chain. This compound is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 5-methyl-1-phenyl- typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by acids such as 1,3-disulfonic acid imidazolium tetrachloroaluminate. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-Hexen-3-one, 5-methyl-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-3-one, 5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Hexen-3-one, 5-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hexen-3-one, 5-methyl-1-phenyl- involves its interaction with various molecular targets. The carbonyl group can act as an electrophile, participating in nucleophilic addition reactions. The phenyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules and pathways. These interactions can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-3-one: Lacks the phenyl group, making it less aromatic.
5-Methyl-4-hexen-3-one: Similar structure but without the phenyl group.
1-Phenyl-1-hexen-3-one: Similar structure but lacks the methyl group.
Uniqueness
4-Hexen-3-one, 5-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a methyl group, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
76837-21-3 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-methyl-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
TVIOZRKUSKDEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


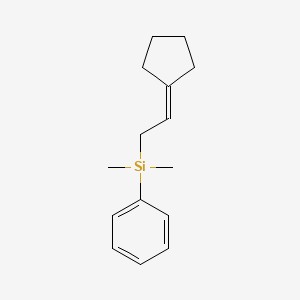
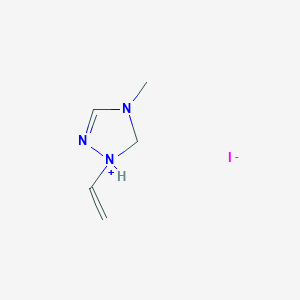
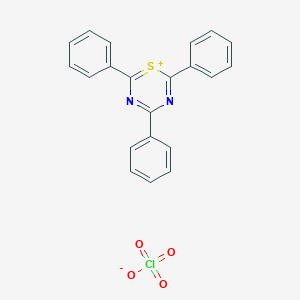
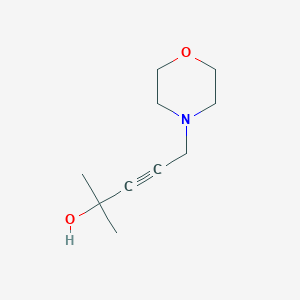
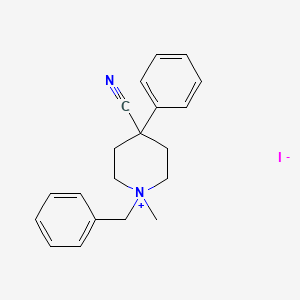
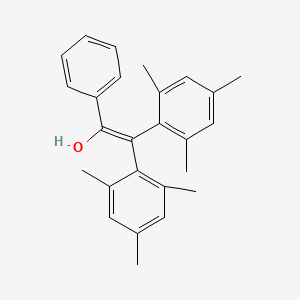

![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
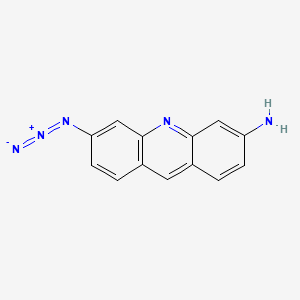
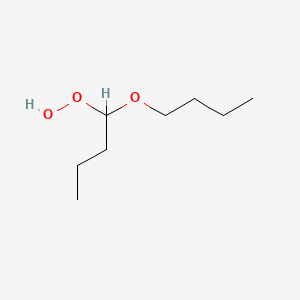
![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
